molecular formula C10H12N2O5 B7879462 dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate

dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B7879462
M. Wt: 240.21 g/mol
InChI Key: DJVLPEWBRCNBFG-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two ester groups and a ketone group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethyl acetylenedicarboxylate with hydrazine hydrate, followed by the addition of acetylacetone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(2-oxopropyl)-1H-pyrazole-4,5-dicarboxylate
  • Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both ester and ketone groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (DMOPP) is an organic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with DMOPP, providing insights into its applications in medicinal chemistry.

Chemical Structure and Synthesis

DMOPP has the chemical formula C10H12N2O5C_{10}H_{12}N_2O_5 and is characterized by a pyrazole ring with two carboxylate groups. The synthesis typically involves the cyclization of appropriate precursors such as diethyl 2-oxopropylphosphonate with hydrazine derivatives under controlled conditions, often in organic solvents like ethanol or methanol at temperatures ranging from 60°C to 80°C .

Anticancer Properties

Recent studies have highlighted DMOPP's potential as an anticancer agent. A notable investigation involved the evaluation of DMOPP derivatives against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anti-tumor activity .

Table 1: Anticancer Activity of DMOPP Derivatives

CompoundCell LineIC50 (μM)Reference
DMOPP Derivative 1HepG2 (Liver Carcinoma)5.35
DMOPP Derivative 2A549 (Lung Carcinoma)8.74
CisplatinHepG23.78
CisplatinA5496.39

The results indicate that certain derivatives of DMOPP exhibit lower toxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index.

The mechanism through which DMOPP exerts its biological effects appears to involve modulation of specific molecular targets within cancer cells. It may act as an inhibitor of key enzymes involved in cancer progression or disrupt signaling pathways critical for tumor growth and survival .

Additional Biological Activities

Beyond anticancer properties, DMOPP has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that DMOPP exhibits antimicrobial properties against various pathogens, although further research is needed to quantify these effects.
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown promising anti-inflammatory activity, potentially making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives indicated that modifications in the chemical structure significantly influence their biological activity. For example, substituents on the pyrazole ring have been linked to enhanced COX-2 inhibitory activity, which is crucial for anti-inflammatory effects .

Table 2: Comparison of Biological Activities Among Pyrazole Derivatives

Compound TypeActivity TypeIC50 (μM)Notes
Pyrazole Derivative ACOX-2 Inhibition0.02 - 0.04High selectivity
Pyrazole Derivative BAnti-inflammatory71.11 - 81.77Comparable to diclofenac
DMOPP Derivative CAnticancer (HepG2)5.35Low toxicity on MRC-5

These findings underscore the versatility of pyrazole compounds in medicinal chemistry and their potential roles in developing new therapeutic agents.

Properties

IUPAC Name

dimethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6(13)5-12-8(10(15)17-3)4-7(11-12)9(14)16-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVLPEWBRCNBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=CC(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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